

PRO-905 experimental protocol for in vitro studies

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Compound of Interest		
Compound Name:	PRO-905	
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Application Notes: PRO-905 for In Vitro Studies

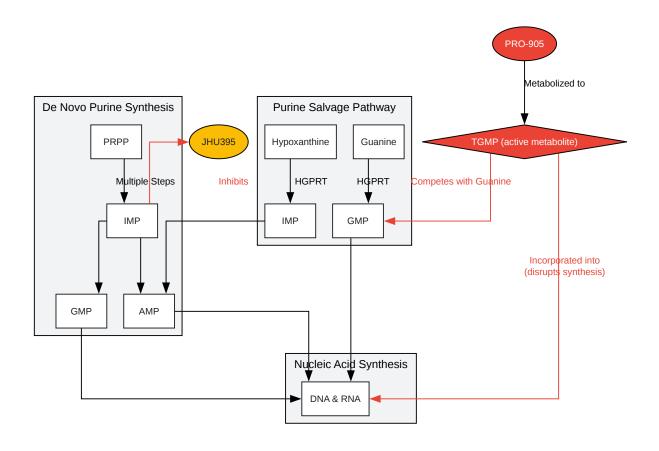
Introduction

PRO-905 is a novel phosphoramidate protide that acts as a purine antimetabolite. It is designed to efficiently deliver the active nucleotide antimetabolite, thioguanosine monophosphate (TGMP), into tumor cells.[1][2] By targeting the purine salvage pathway, PRO-905 disrupts nucleic acid synthesis, leading to potent anti-proliferative effects.[1][2][3] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of PRO-905 in cancer cell lines, particularly Malignant Peripheral Nerve Sheath Tumor (MPNST) cells, both as a single agent and in combination with other therapies. [1][2]

Mechanism of Action

PRO-905 functions by inhibiting the purine salvage pathway, a critical process for recycling purine bases for nucleotide synthesis.[1][4][5] Once intracellular, **PRO-905** is converted to TGMP, which is then incorporated into DNA and RNA, leading to cytotoxicity. This mechanism is particularly effective in combination with inhibitors of the de novo purine synthesis pathway, such as JHU395, creating a dual blockade of purine metabolism in cancer cells.[1][6][7]





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Caption: Dual inhibition of purine synthesis by PRO-905 and JHU395.

Data Presentation

Table 1: Effect of PRO-905 on Colony Formation in MPNST Cell Lines



Cell Line	Treatment (10 μM)	Mean Colony Area Reduction (%)
JH-2-002	PRO-905	~20%
JH-2-002	JHU395 (1 μM)	~20%
JH-2-002	PRO-905 + JHU395 (1 μM)	Synergistic Reduction

Note: Data is representative of findings reported in the literature.[1]

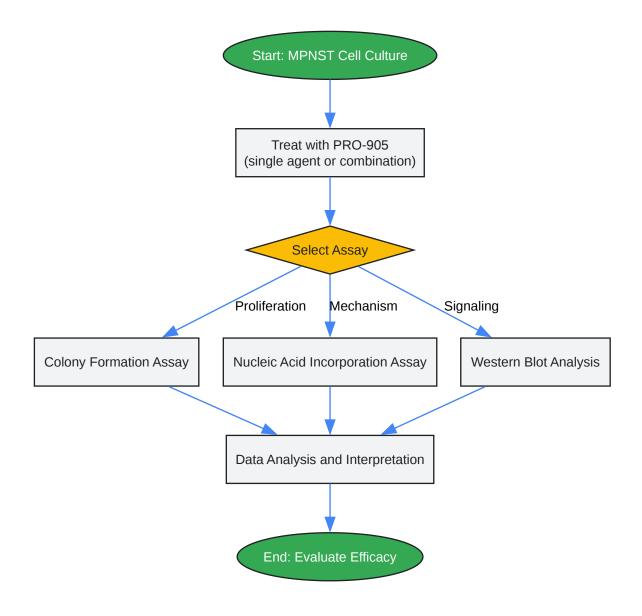
Table 2: Inhibition of Purine Salvage by PRO-905

Cell Line	Treatment (10 μM, 6 hours)	³ H-hypoxanthine Incorporation
sNF96.2	PRO-905	Significant Inhibition

Note: **PRO-905** effectively prevents the incorporation of purine salvage substrates into nucleic acids.[1]

Experimental Protocols





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Caption: General workflow for in vitro evaluation of PRO-905.

Protocol 1: Cell Culture of MPNST Cell Lines

This protocol describes the standard procedure for culturing human MPNST cell lines, such as sNF96.2 and JH-2-002, which are suitable for evaluating the effects of **PRO-905**.

Materials:

- Human MPNST cell lines (e.g., sNF96.2, S462, JH-2-002)
- Dulbecco's Modified Eagle's Medium (DMEM)



- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution (100x)
- Trypsin-EDTA (0.25%)
- Phosphate-Buffered Saline (PBS), sterile
- Cell culture flasks (T-75)
- 6-well and 96-well cell culture plates
- Humidified incubator (37°C, 5% CO₂)

Procedure:

- Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
- Cell Thawing: Thaw cryopreserved MPNST cells rapidly in a 37°C water bath. Transfer the
 cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth
 medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell
 pellet in 10 mL of fresh medium.
- Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.
- Cell Maintenance: Change the medium every 2-3 days.
- Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash once
 with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C
 until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and collect
 the cells in a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes.
- Sub-culturing: Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:3 to 1:6 split ratio.

Protocol 2: Colony Formation Assay

Methodological & Application





This assay assesses the long-term proliferative capacity of single cells following treatment with **PRO-905**.

Materials:

- MPNST cells
- Complete growth medium
- PRO-905 stock solution (dissolved in a suitable solvent, e.g., DMSO)
- 6-well plates
- Fixation solution (e.g., methanol)
- Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

- Cell Seeding: Harvest MPNST cells and perform a cell count. Seed 500-1000 cells per well
 in 6-well plates and allow them to attach overnight.
- Treatment: The following day, treat the cells with various concentrations of **PRO-905** (e.g., 0, 1, 3, 10 μ M). Include a vehicle-only control.
- Incubation: Incubate the plates for 10-14 days at 37°C with 5% CO₂, allowing colonies to form. Change the medium containing the respective treatments every 3-4 days.
- Fixation: After the incubation period, aspirate the medium and gently wash the wells twice with PBS. Add 1 mL of fixation solution to each well and incubate for 15 minutes at room temperature.
- Staining: Remove the fixation solution and add 1 mL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
- Washing and Drying: Gently wash the wells with tap water until the excess stain is removed and allow the plates to air dry.



 Quantification: Scan or photograph the plates. Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).[8] Colony area can also be quantified using software such as ImageJ.[7]

Protocol 3: Nucleic Acid Incorporation Assay

This assay measures the extent to which **PRO-905** inhibits the incorporation of radiolabeled purine precursors into DNA and RNA.

Materials:

- MPNST cells
- · Complete growth medium
- PRO-905 stock solution
- 3H-hypoxanthine or 3H-guanine
- · 24-well plates
- Trichloroacetic acid (TCA), ice-cold 10% solution
- Ethanol, 70%
- Scintillation vials
- Scintillation fluid
- Scintillation counter

Procedure:

- Cell Seeding: Seed MPNST cells in 24-well plates at a density that will result in 70-80% confluency on the day of the experiment.
- Treatment: Treat cells with the desired concentrations of PRO-905 or vehicle control for a specified period (e.g., 6 hours).[1][7]



- Radiolabeling: Add ³H-hypoxanthine or ³H-guanine (e.g., 1 μCi/mL) to each well and incubate for an additional 2-4 hours.
- Cell Lysis and Precipitation: Aspirate the medium and wash the cells twice with ice-cold PBS.
 Add 500 μL of ice-cold 10% TCA to each well to precipitate macromolecules. Incubate on ice for 30 minutes.
- Washing: Aspirate the TCA and wash the precipitate twice with 70% ethanol to remove unincorporated radiolabel.
- Solubilization: Air dry the wells and add a solubilizing agent (e.g., 0.2 M NaOH or 1% SDS) to dissolve the precipitate.
- Scintillation Counting: Transfer the solubilized contents of each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of parallel wells or express as a percentage of the vehicle-treated control.

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